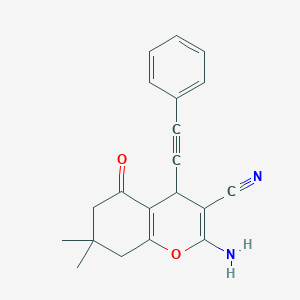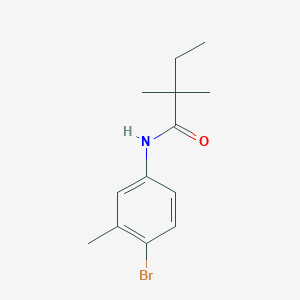
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. CDM-1 is a member of the chromene family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is thought to act through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can lead to the disruption of the cell cycle and ultimately cell death. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of a range of diseases. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit neuroprotective properties, making it a potentially useful compound in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potent anti-cancer activity, which makes it a potentially useful compound in the development of new cancer therapies. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a range of other biological activities, making it a versatile compound for use in a range of research applications. One limitation of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its relatively complex synthesis, which may limit its widespread use in research.
Orientations Futures
There are numerous potential future directions for research on 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs with improved potency and selectivity for specific cancer cell types. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its potential applications in the treatment of a range of diseases. Finally, the development of new synthetic methods for the production of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may help to overcome some of the limitations of its current synthesis.
Méthodes De Synthèse
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-hydroxycoumarin with ethyl cyanoacetate to form 4-hydroxycoumarin-3-carboxylic acid ethyl ester. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the corresponding alkyne-substituted coumarin. The final step involves the reaction of the alkyne-substituted coumarin with ammonia and acetic acid to form 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Applications De Recherche Scientifique
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. Studies have shown that 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potentially useful compound in the treatment of a range of diseases.
Propriétés
Nom du produit |
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethynyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H18N2O2/c1-20(2)10-16(23)18-14(9-8-13-6-4-3-5-7-13)15(12-21)19(22)24-17(18)11-20/h3-7,14H,10-11,22H2,1-2H3 |
Clé InChI |
PDGWLXMAHRVODU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C#CC3=CC=CC=C3)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(O2)N)C#N)C#CC3=CC=CC=C3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)



![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
